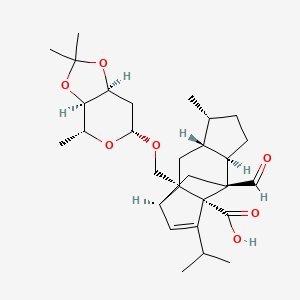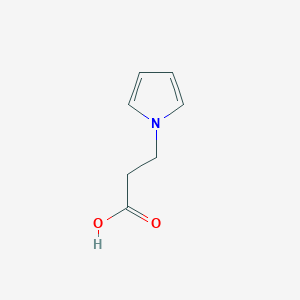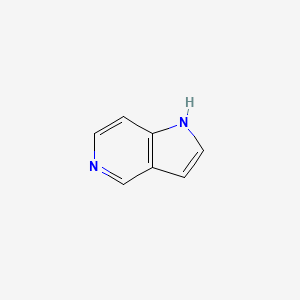
5-Azaindole
Overview
Description
5-Azaindole is a factor VIIa inhibitor and is also used as an intermediate for pharmaceutical applications . It is a structure that combines pyridine and pyrrole rings, providing an aromatic structure that can be considered as an indole bioisostere .
Synthesis Analysis
Azaindoles are synthesized from pyridine and pyrrole building blocks . A robust and flexible synthesis of 1,3- and 1,3,6-substituted 7-azaindoles is presented starting from nicotinic acid derivatives or 2,6-dichloropyridine . A [3+2] dipolar cycloaddition between nitriles and a 3,4-cyclopropanopiperidine followed by SeO(2) oxidation affords the target compounds in moderate to excellent yields .Molecular Structure Analysis
The molecular formula of 5-Azaindole is C7H6N2 . The azaindole chemical scaffold is represented in many biologically active natural products and synthetic derivatives .Chemical Reactions Analysis
The azaindole chemical scaffold has yielded several therapeutic agents for a variety of diseases . A number of diversely substituted azaindoles including bioactive natural products, key intermediates, and drug candidates have been produced .Physical And Chemical Properties Analysis
5-Azaindole is hardly soluble in water but soluble in methanol and chloroform . It has a molecular weight of 118.14 .Scientific Research Applications
Kinase Inhibition
5-Azaindole derivatives have been extensively studied for their role as kinase inhibitors. Kinases are enzymes that play a crucial role in signal transduction and are implicated in various diseases, including cancer. The azaindole framework has contributed significantly to the generation of new therapeutic agents . The structural similarity of azaindoles to ATP allows them to compete for ATP-binding sites in kinases, making them effective inhibitors .
Drug Discovery and Medicinal Chemistry
The azaindole scaffold is a prominent feature in many biologically active compounds and has led to the development of several therapeutic agents for a variety of diseases . Its biochemical and biophysical properties make it a versatile core structure for medicinal chemistry, allowing for the modulation of drug properties such as solubility, lipophilicity, and pharmacokinetics .
Organic Synthesis
In organic synthesis, 5-Azaindole is used as a building block for constructing complex molecules. Its reactivity allows for various substitutions and modifications, enabling the synthesis of a wide range of compounds with potential biological activity . The development of novel synthetic strategies for azaindole derivatives has been a significant area of research .
Pharmaceutical Applications
5-Azaindole is an intermediate in the synthesis of pharmaceuticals, particularly in the development of drugs with improved potency and selectivity . Its incorporation into drug molecules can lead to the creation of novel intellectual property space and optimization of drug properties .
Biochemical Research
The biochemical properties of 5-Azaindole, such as its ability to interact with various biological targets, make it a valuable tool in biochemical research . It is used to study the interaction of small molecules with proteins and other macromolecules, providing insights into the mechanisms of disease and potential therapeutic interventions .
Biophysical Studies
5-Azaindole’s biophysical properties, like its binding affinity and mode of interaction with biological macromolecules, are crucial for understanding its role in biological systems . These properties are essential for the design of azaindole-based compounds with desired biological effects .
Safety And Hazards
Future Directions
Due to the interesting biochemical and biophysical properties of various isomeric azaindoles, numerous investigators have designed and implemented novel synthetic methods for azaindole core units . This review may offer potential solutions to develop novel and facile methodologies for the azaindole derivatives of biological interest .
properties
IUPAC Name |
1H-pyrrolo[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2/c1-4-9-7-2-3-8-5-6(1)7/h1-5,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRSKXJVMVSSSHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80181563 | |
| Record name | 1H-Pyrrolo(3,2-c)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80181563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Azaindole | |
CAS RN |
271-34-1 | |
| Record name | 1H-Pyrrolo[3,2-c]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=271-34-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrrolo(3,2-c)pyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000271341 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Pyrrolo(3,2-c)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80181563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Pyrrolo[3,2-c]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

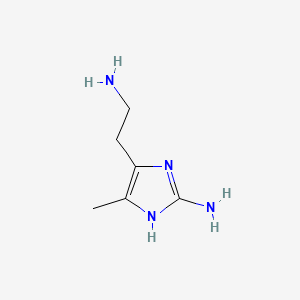
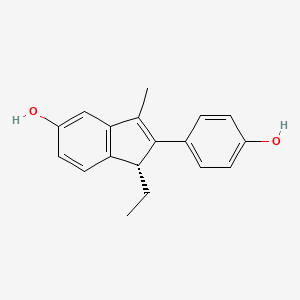


![3-[(4-ethoxyphenoxy)methyl]-N,N-diethylbenzamide](/img/structure/B1197076.png)

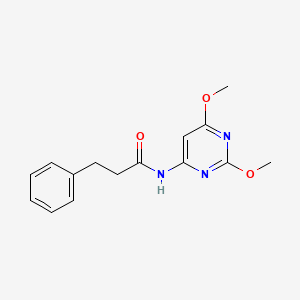
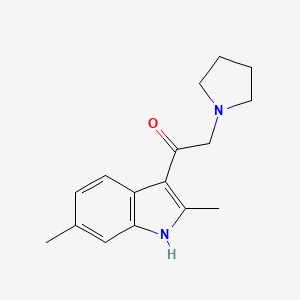
![5-Bromo-3-[[2-(4-methyl-1-piperazinyl)-1-oxoethyl]amino]-2-benzofurancarboxylic acid ethyl ester](/img/structure/B1197080.png)

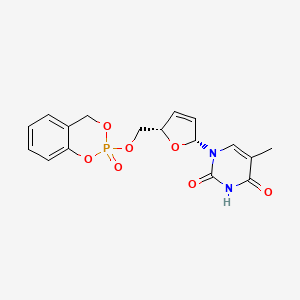
![Ethyl 10,10-dioxo-4,5-dihydropyrrolo[1,2-b][1,2,5]benzothiadiazepine-4-carboxylate](/img/structure/B1197087.png)
